4-Amino-3,5-dichloro-N-(1-(4-methylpiperidin-1-yl)-4-(2-nitro-1H-imidazol-1-yl)-1-oxobutan-2-yl)benzenesulfonamide
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Overview
Description
4-Amino-3,5-dichloro-N-(1-(4-methylpiperidin-1-yl)-4-(2-nitro-1H-imidazol-1-yl)-1-oxobutan-2-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-N-(1-(4-methylpiperidin-1-yl)-4-(2-nitro-1H-imidazol-1-yl)-1-oxobutan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the benzenesulfonamide core: This can be achieved by sulfonation of an appropriate aromatic amine.
Introduction of the nitroimidazole moiety: This step involves nitration and subsequent cyclization to form the imidazole ring.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.
Final assembly: The various fragments are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or piperidine moieties.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Biochemical Probes: Used to study enzyme interactions or cellular pathways.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,5-dichlorobenzenesulfonamide: Lacks the piperidine and nitroimidazole moieties.
N-(4-Methylpiperidin-1-yl)-4-nitrobenzamide: Similar piperidine and nitroimidazole structures but different core.
Uniqueness
The uniqueness of 4-Amino-3,5-dichloro-N-(1-(4-methylpiperidin-1-yl)-4-(2-nitro-1H-imidazol-1-yl)-1-oxobutan-2-yl)benzenesulfonamide lies in its combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H24Cl2N6O5S |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-N-[1-(4-methylpiperidin-1-yl)-4-(2-nitroimidazol-1-yl)-1-oxobutan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H24Cl2N6O5S/c1-12-2-6-25(7-3-12)18(28)16(4-8-26-9-5-23-19(26)27(29)30)24-33(31,32)13-10-14(20)17(22)15(21)11-13/h5,9-12,16,24H,2-4,6-8,22H2,1H3 |
InChI Key |
FVJCVTWWUJRNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(CCN2C=CN=C2[N+](=O)[O-])NS(=O)(=O)C3=CC(=C(C(=C3)Cl)N)Cl |
Origin of Product |
United States |
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